molecular formula C17H15F3N4S B10915445 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10915445
M. Wt: 364.4 g/mol
InChI Key: WWPDJOOGJWHDBD-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.

    Reduction: Reduction reactions could potentially target the pyrimidine ring or the thiazole ring.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new agrochemicals or materials. Its stability and reactivity could make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(4-ethylphenyl)-N-(5-ethyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(difluoromethyl)pyrimidin-2-amine

Uniqueness

The uniqueness of 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine lies in its specific combination of functional groups. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical properties and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H15F3N4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15F3N4S/c1-3-11-4-6-12(7-5-11)13-8-14(17(18,19)20)23-15(22-13)24-16-21-9-10(2)25-16/h4-9H,3H2,1-2H3,(H,21,22,23,24)

InChI Key

WWPDJOOGJWHDBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=NC=C(S3)C)C(F)(F)F

Origin of Product

United States

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